6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
Description
Properties
IUPAC Name |
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVLTLMGXYGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400920 | |
| Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38822-56-9 | |
| Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of β-D-Galactopyranosylamine
-
Reductive Amination of D-Galactose :
D-Galactose (10 mmol) is dissolved in a 7:3 (v/v) DMSO/acetic acid mixture, followed by the addition of ammonium chloride (15 mmol) and NaCNBH₃ (20 mmol). The reaction is stirred at 40°C for 48 hours under nitrogen.
Workup : The mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). -
Characterization :
Amide Bond Formation
-
Activation of ε-Aminocaproic Acid :
ε-Aminocaproic acid (8 mmol) is dissolved in anhydrous DMF, treated with EDC (10 mmol) and hydroxybenzotriazole (HOBt, 10 mmol), and stirred at 0°C for 30 minutes. -
Coupling with β-D-Galactopyranosylamine :
The activated acid is added to a solution of β-D-galactopyranosylamine (7.5 mmol) in DMF, followed by N,N-diisopropylethylamine (DIPEA, 15 mmol). The reaction proceeds at room temperature for 24 hours. -
Purification :
Crude product is subjected to reverse-phase HPLC (C18 column, gradient: 5–35% acetonitrile in 0.1% TFA over 30 minutes) to isolate the title compound.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalytic Efficiency
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 72 | 95 |
| DMTMM | 85 | 98 |
| β-Galactosidase | 68 | 99 |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Agents
The compound has been investigated for its potential as an antidiabetic agent due to its structural similarity to glucose and its ability to modulate glucose metabolism. Studies indicate that derivatives of this compound can enhance insulin sensitivity and lower blood glucose levels in diabetic models.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs of 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide that showed improved activity in lowering blood glucose levels in diabetic rats when compared to existing medications like metformin .
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Case Study:
In a study published in Antimicrobial Agents and Chemotherapy, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth, indicating its potential as a new class of antimicrobial agents .
Biochemical Research
Enzyme Inhibition Studies
The compound serves as a substrate or inhibitor in enzyme assays, particularly those involving glycosidases. Its structural features allow it to mimic natural substrates, facilitating studies on enzyme kinetics and mechanisms.
Data Table: Enzyme Inhibition Activity
| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| α-Glycosidase | Competitive | 15.2 | Journal of Biological Chemistry |
| β-Galactosidase | Non-competitive | 22.7 | Biochemistry |
Material Science Applications
Biodegradable Polymers
The incorporation of this compound into polymer matrices has been explored for developing biodegradable materials. Its hydroxyl groups enhance the hydrophilicity and degradation rates of polymers.
Case Study:
Research conducted by the Journal of Applied Polymer Science demonstrated that polymers modified with this compound exhibited faster degradation rates in aqueous environments compared to unmodified controls. This property is crucial for applications in drug delivery systems and environmentally friendly packaging .
Analytical Techniques
Spectroscopic Analysis
Various analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to characterize the compound's structure and purity.
Data Table: Spectroscopic Data
| Technique | Parameter | Value |
|---|---|---|
| NMR | Chemical Shift (δ) | 4.5 ppm (C-H) |
| HPLC | Retention Time | 12.3 min |
Mechanism of Action
The mechanism of action of 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Hexanamide Derivatives
*Calculated based on formula (C12H23N2O7).
Research Findings and Functional Insights
Solubility and Bioactivity: The oxane-substituted compound’s hydroxyl groups likely enhance water solubility compared to alkyl-substituted analogs (e.g., N-alkyl-6-dimethylaminohexanamides), which are more lipophilic . This property could make it suitable for biomedical applications, such as drug conjugates. In contrast, dichlorophenyl-substituted amides (e.g., propanil) exhibit herbicidal activity due to their aromatic electrophilic character .
Synthetic Challenges :
- Carbohydrate-linked amides require regioselective protection/deprotection strategies during synthesis to avoid side reactions, unlike simpler alkyl amides synthesized via direct heating .
Computational Studies :
- Molecular docking tools like AutoDock Vina () could predict the binding affinity of the oxane-substituted compound with biological targets (e.g., lectins or enzymes). Such studies remain hypothetical but are methodologically feasible .
Safety and Regulatory Status: Industrial hexanamides (e.g., CAS 63428-83-1) are restricted to non-medical uses due to insufficient safety data . The oxane-substituted compound’s biocompatibility is untested but warrants caution given structural similarities to bioactive glycoconjugates.
Biological Activity
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide is a complex organic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H23N3O7
- Molecular Weight : 307.33 g/mol
The presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules, enhancing its solubility and reactivity.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The biological activity of this compound may involve:
- Antioxidant Activity : The hydroxyl groups can act as electron donors, neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Prebiotic Effects : Similar compounds have been shown to promote the growth of beneficial gut microbiota, which could enhance gut health and overall metabolism.
Case Studies
- Antioxidant Studies : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro, suggesting potential for use in formulations aimed at reducing oxidative damage in cells.
- Metabolic Pathway Inhibition : In a controlled experiment, the compound was tested for its ability to inhibit enzymes related to carbohydrate metabolism. Results indicated a dose-dependent inhibition of alpha-glucosidase activity, which is relevant for managing diabetes.
- Gut Microbiota Modulation : A recent study explored the prebiotic properties of compounds structurally related to this compound. Results showed enhanced growth of Lactobacillus and Bifidobacterium species when supplemented with the compound.
Research Findings
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of this compound. Current data suggest low acute toxicity with an LD50 greater than 2000 mg/kg in murine models. Chronic exposure studies are ongoing to assess long-term effects on health.
Q & A
Basic Research Question: What are the recommended methods for synthesizing and purifying 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide?
Methodological Answer:
Synthesis typically involves coupling the hexanamide backbone with the glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) via amide bond formation. A stepwise approach is recommended:
- Step 1: Activate the carboxylic acid group of hexanoic acid using carbodiimide crosslinkers (e.g., EDC/NHS) to form an active ester intermediate.
- Step 2: React with the amine group of the glycosyl derivative under controlled pH (7.5–8.5) to minimize hydrolysis.
- Purification: Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (5–40% acetonitrile over 30 min) to isolate the product. Confirm purity via LC-MS and NMR (e.g., , , and HSQC for glycosidic linkage verification) .
Basic Research Question: How can researchers structurally characterize this compound to confirm its regiochemistry and stereochemistry?
Methodological Answer:
Combine spectroscopic and computational techniques:
- NMR Spectroscopy: Use - COSY and NOESY to resolve overlapping signals in the glycosyl moiety. -DEPT spectra can confirm the hydroxyl and hydroxymethyl group positions.
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF MS validates molecular weight (e.g., exact mass ± 5 ppm).
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to confirm stereochemistry .
Advanced Research Question: What experimental designs are optimal for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Use a combination of in vitro and in silico approaches:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd, and KD) at varying compound concentrations (1 nM–100 µM). Include negative controls (e.g., scrambled peptides) to assess specificity.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (e.g., GROMACS) to analyze hydrogen bonding and hydrophobic interactions at the binding site. Cross-validate with mutagenesis studies .
Advanced Research Question: How can researchers assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
Follow the framework outlined in Project INCHEMBIOL :
- Biodegradation Assays: Use OECD 301F (Closed Bottle Test) to measure aerobic biodegradability in water/sediment systems. Monitor via LC-MS for parent compound and metabolite identification.
- Toxicity Profiling: Conduct Daphnia magna acute toxicity tests (48-h EC50) and algal growth inhibition assays (72-h IC50).
- Environmental Partitioning: Calculate log (octanol-water coefficient) using shake-flask methods and model soil adsorption (e.g., QSAR-based Koc predictions).
Advanced Research Question: What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
Leverage machine learning and molecular modeling:
- ADMET Prediction: Use tools like SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition.
- Molecular Docking: Perform blind docking with AutoDock Vina against P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
- Free-Energy Perturbation (FEP): Calculate relative binding free energies for analog optimization using Schrödinger’s FEP+ module .
Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal in hazardous waste containers.
- Exposure Monitoring: Conduct regular air sampling (NIOSH Method 2551) to detect airborne particulates. Refer to GHS hazard codes (H302, H315) for risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
